1-(pyrrolidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone
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Overview
Description
1-(pyrrolidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone: is a complex organic compound that features a pyrrolidine ring, a triazolopyrimidine moiety, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyrrolidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone typically involves multiple steps:
Formation of the Pyrrolidine Ring: Pyrrolidine can be synthesized through the cyclization of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at high temperatures and pressures.
Construction of the Triazolopyrimidine Moiety: This can be achieved through a 1,3-dipolar cycloaddition reaction involving azides and alkynes, followed by cyclization to form the triazolopyrimidine ring.
Thioether Linkage Formation: The final step involves the coupling of the pyrrolidine and triazolopyrimidine units via a thioether linkage, typically using thiol reagents under mild conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(pyrrolidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone can undergo various chemical reactions:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazolopyrimidine ring can be reduced under hydrogenation conditions using palladium on carbon as a catalyst.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atom, using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazolopyrimidine derivatives.
Substitution: N-alkylated or N-acylated pyrrolidine derivatives.
Scientific Research Applications
1-(pyrrolidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-(pyrrolidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors involved in key biological pathways, such as protein kinases or G-protein coupled receptors.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolizidine and prolinol share the pyrrolidine ring structure.
Triazolopyrimidine Derivatives: Compounds such as triazolopyrimidine-2-thione and triazolopyrimidine-5-carboxamide have similar triazolopyrimidine moieties.
Uniqueness
1-(pyrrolidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is unique due to its combination of a pyrrolidine ring, a triazolopyrimidine moiety, and a thioether linkage, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c1-12-4-6-13(7-5-12)23-16-15(20-21-23)17(19-11-18-16)25-10-14(24)22-8-2-3-9-22/h4-7,11H,2-3,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGXWBMCSCPTIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N4CCCC4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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